![molecular formula C17H17NO3S B2616502 2-{[({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene CAS No. 341966-76-5](/img/structure/B2616502.png)
2-{[({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene
Overview
Description
2-{[({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene, commonly known as Meclofenoxate, is a nootropic drug that has been used for several decades to improve cognitive function in individuals. This drug is known to enhance memory, learning, and concentration in both healthy individuals and those suffering from cognitive decline due to aging or neurodegenerative diseases.
Scientific Research Applications
Antimicrobial and Antioxidant Applications
- Thiophene derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. For instance, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates demonstrated significant antimicrobial properties against various bacterial and fungal strains. Some compounds in this class also showed profound antioxidant potential, indicating their usefulness in developing treatments for infections and oxidative stress-related diseases (K. Raghavendra et al., 2016).
Antitumor Activities
- Research on thiophene derivatives, such as 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene, has uncovered their pronounced anti-proliferative activity and tumor cell selectivity. These compounds are particularly effective against certain tumor cell types, including leukemia/lymphoma, prostate, kidney, and hepatoma tumor cells, showcasing the potential for developing targeted cancer therapies (Joice Thomas et al., 2017).
Synthesis of Novel Compounds
- The synthesis of novel thiophene and benzothiophene derivatives with potential anti-proliferative activity has been explored. These efforts involve designing and synthesizing compounds that show significant activity against various tumor cell lines, indicating their potential as cancer treatment agents (R. Mohareb et al., 2016).
Molecular Structure and Interactions
- Studies on the intramolecular and intermolecular geometries of thiophenes carrying oxygen-containing substituents provide insights into their structural properties and potential interactions in biological systems. Understanding these properties is essential for designing more effective pharmaceuticals (Blake et al., 1999).
properties
IUPAC Name |
[(E)-1-[2-(4-methoxyphenyl)cyclopropyl]ethylideneamino] thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-11(18-21-17(19)16-4-3-9-22-16)14-10-15(14)12-5-7-13(20-2)8-6-12/h3-9,14-15H,10H2,1-2H3/b18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJRCOJXLAWCHM-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC=CS1)C2CC2C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)C1=CC=CS1)/C2CC2C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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